3,4-Dinitrobenzaldehyde

Descripción

Significance and Research Trajectory of Nitro-Substituted Aromatic Aldehydes

Nitro-substituted aromatic aldehydes represent a significant class of compounds in organic chemistry, primarily due to the strong electron-withdrawing nature of the nitro group (-NO₂). wikipedia.org This characteristic profoundly influences the reactivity of both the aromatic ring and the aldehyde functional group (-CHO). The presence of nitro groups deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, making such reactions less favorable. quora.com Conversely, this electron deficiency facilitates nucleophilic aromatic substitution, a reaction pathway that is crucial for synthesizing a variety of complex organic molecules. wikipedia.orgnumberanalytics.com

The dual reactivity offered by the aldehyde and nitro functionalities makes these compounds versatile building blocks. The aldehyde group readily participates in condensation reactions, such as the Knoevenagel and Perkin reactions, allowing for the formation of carbon-carbon bonds and the construction of larger molecular frameworks. sarchemlabs.com Meanwhile, the nitro group can be chemically reduced to form other nitrogen-containing functional groups, most notably amines (-NH₂). numberanalytics.com This transformation is a cornerstone of synthetic chemistry, providing a route to anilines, which are precursors to dyes, pharmaceuticals, and other specialty chemicals.

Historically, research on nitroaromatic compounds has been driven by their use as explosives, with compounds like Trinitrotoluene (TNT) being prominent examples. libretexts.org However, the research trajectory has significantly diversified. Contemporary focus has shifted towards their application in fine chemical synthesis, materials science, and medicinal chemistry. numberanalytics.comsarchemlabs.com Scientists utilize the unique electronic properties of nitroaromatics to design molecules with specific optical, electronic, or biological activities.

Contextualizing 3,4-Dinitrobenzaldehyde within the Landscape of Advanced Organic Chemistry

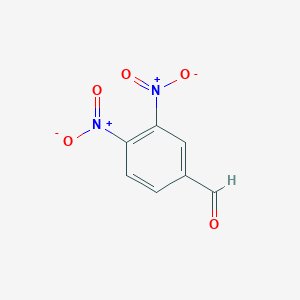

Within the family of nitro-substituted aromatic aldehydes, this compound is a compound with the chemical formula C₇H₄N₂O₅. nih.gov Its structure consists of a benzene ring substituted with an aldehyde group at position 1, and two nitro groups at positions 3 and 4. The specific arrangement of these functional groups dictates its unique chemical properties and reactivity.

The presence of two adjacent nitro groups, one meta and one para to the aldehyde, creates a significant electron deficiency on the aromatic ring. This electronic profile makes this compound a useful intermediate in specialized synthetic applications. For instance, it is employed as a research chemical in the preparation of unsaturated carboxamides, which are being investigated for the potential treatment of neuroinflammatory diseases. chemicalbook.com

The synthesis of dinitrobenzaldehydes can be challenging and often results in a mixture of isomers. For example, the synthesis of the related 2,4-dinitrobenzaldehyde (B114715) can be achieved from 2,4-dinitrotoluene (B133949). orgsyn.orgprepchem.com Another isomer, 3,5-dinitrobenzaldehyde, can be prepared via the reduction of 3,5-dinitrobenzoyl chloride. orgsyn.org The synthesis of this compound can start from precursors like 3,4-dinitrotoluene (B24868). chemsrc.com The distinct substitution pattern of each isomer influences its physical properties and reactivity, making each suitable for different synthetic pathways and applications.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 35998-98-2 |

| Molecular Formula | C₇H₄N₂O₅ nih.gov |

| Molecular Weight | 196.12 g/mol nih.gov |

| Appearance | Yellowish crystals prepchem.com |

| Melting Point | 72 °C prepchem.com |

| Boiling Point | 190 °C at 10 mmHg prepchem.com |

| Topological Polar Surface Area | 109 Ų nih.govchem960.com |

| SMILES | C1=CC(=C(C=C1C=O)N+[O-])N+[O-] nih.gov |

| InChIKey | HWEAXMDJIUCDRB-UHFFFAOYSA-N nih.gov |

This table is interactive. Click on the headers to sort.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,4-dinitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O5/c10-4-5-1-2-6(8(11)12)7(3-5)9(13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEAXMDJIUCDRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35998-98-2 | |

| Record name | 3,4-dinitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursors to 3,4 Dinitrobenzaldehyde

Established Synthetic Routes to Aromatic Nitroaldehydes

The preparation of aromatic nitroaldehydes is a cornerstone of organic synthesis, providing key intermediates for pharmaceuticals, dyes, and other high-value materials. numberanalytics.com Generally, these compounds are synthesized through two primary strategies: the direct introduction of a nitro group onto a pre-existing aldehyde or the formation of an aldehyde from a nitro-substituted precursor.

Direct nitration of an aromatic aldehyde, such as benzaldehyde (B42025), using a mixture of nitric acid and sulfuric acid ("mixed acid") is a common method. numberanalytics.com However, the regiochemical outcome is dictated by the electronic properties of the aldehyde group. As the aldehyde function is a deactivating, meta-directing group, the nitration of benzaldehyde primarily yields 3-nitrobenzaldehyde (B41214). youtube.comnih.gov

An alternative and often more selective approach is the oxidation of a methyl group on a nitro-substituted aromatic ring. For instance, dinitrotoluene isomers can serve as precursors to dinitrobenzaldehydes. nih.goviarc.fr The oxidation of 2,4-dinitrotoluene (B133949) to 2,4-dinitrobenzaldehyde (B114715) is a well-documented example of this strategy. orgsyn.orgresearchgate.net This route avoids the challenges of controlling regioselectivity during the nitration of an aldehyde. Other methods, such as the hydrolysis of benzal chloride derivatives or the Sommelet reaction, also provide pathways to aromatic aldehydes.

| Synthetic Route | Precursor Example | Typical Reagents | Description |

|---|---|---|---|

| Direct Nitration of Aromatic Aldehyde | Benzaldehyde | HNO₃ / H₂SO₄ (Mixed Acid) | An electrophilic aromatic substitution where a nitro group is introduced. The aldehyde group primarily directs the substitution to the meta position. youtube.com |

| Oxidation of Nitrotoluene | 2,4-Dinitrotoluene | CrO₃, Ac₂O; or p-Nitrosodimethylaniline followed by hydrolysis | The methyl group of a nitrotoluene is oxidized to an aldehyde. This is a common route for preparing dinitrobenzaldehydes. orgsyn.orgprepchem.com |

| Reduction of Nitroaroyl Chloride | 3,5-Dinitrobenzoyl chloride | H₂ / Pd-BaSO₄ (Rosenmund Reduction); or LiAlH(OtBu)₃ | A carboxylic acid derivative is selectively reduced to an aldehyde. This method is useful when the corresponding nitroaromatic acid is readily available. numberanalytics.com |

| Hydrolysis of Dinitrophenyl-Substituted Precursor | (Dichloromethyl)dinitrobezene | H₂O, Acid or Base | Hydrolysis of a gem-dihalide on a nitro-substituted ring yields an aldehyde. |

Precursor Chemistry for the Introduction of Aldehyde and Nitro Functionalities

The synthesis of 3,4-Dinitrobenzaldehyde is contingent on the successful introduction of its two constituent functional groups: the aldehyde and the nitro groups.

Introduction of the Aldehyde Functionality: The aldehyde group can be introduced onto an aromatic ring through several established methods. researchgate.net Direct formylation reactions, such as the Gattermann-Koch reaction (using carbon monoxide and hydrogen chloride) or the Vilsmeier-Haack reaction (using N,N-dimethylformamide and phosphorus oxychloride), install the aldehyde group directly onto the ring. numberanalytics.com However, these reactions are typically effective only on electron-rich aromatic systems. A more versatile strategy involves the modification of a pre-existing side chain. The oxidation of methylbenzenes (toluenes) using reagents like chromium trioxide or chromyl chloride (in the Etard reaction) is a widely used technique to produce benzaldehydes. Similarly, the oxidation of primary aromatic alcohols provides a clean route to aldehydes. The selective reduction of aromatic acid chlorides, known as the Rosenmund-von Braun reaction, is another classic method. numberanalytics.com

Introduction of the Nitro Functionality: The nitro group is almost universally introduced via electrophilic aromatic substitution. matanginicollege.ac.in The most common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. numberanalytics.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. masterorganicchemistry.com The reaction conditions, such as temperature and acid concentration, can be adjusted to control the extent of nitration. matanginicollege.ac.ingoogle.com For instance, lower temperatures favor mononitration, while higher temperatures or more potent nitrating agents can lead to the introduction of multiple nitro groups. matanginicollege.ac.in Alternative nitrating systems, such as nitronium salts like nitronium tetrafluoroborate (B81430) (NO₂BF₄), can be used for milder reaction conditions. numberanalytics.com

| Functional Group | Method | Typical Precursor | Reagents | Product |

|---|---|---|---|---|

| Aldehyde (-CHO) | Side-Chain Oxidation | Toluene (B28343) derivative | CrO₃ / (CH₃CO)₂O or CrO₂Cl₂ | Benzaldehyde derivative |

| Gattermann-Koch Formylation | Benzene (B151609) derivative | CO, HCl, AlCl₃/CuCl | Benzaldehyde derivative | |

| Rosenmund Reduction | Benzoyl chloride derivative | H₂, Pd/BaSO₄ | Benzaldehyde derivative | |

| Nitro (-NO₂) | Mixed-Acid Nitration | Aromatic Compound | HNO₃, H₂SO₄ | Nitroaromatic Compound |

| Nitronium Salt Nitration | Aromatic Compound | NO₂BF₄ | Nitroaromatic Compound |

Strategies for Positional Selectivity in the Synthesis of this compound

Achieving the specific 3,4-dinitro substitution pattern on a benzaldehyde core requires a carefully designed synthetic sequence due to the directing effects of the functional groups. Direct dinitration of benzaldehyde is not a feasible route. The aldehyde group is meta-directing, leading to 3-nitrobenzaldehyde as the initial product. youtube.com Both the aldehyde group and the newly introduced nitro group at the 3-position are meta-directors. Therefore, a second nitration would be directed to the 5-position, yielding 3,5-dinitrobenzaldehyde, not the desired 3,4-isomer.

Consequently, the most effective strategy involves starting with a precursor where the substitution pattern is already established, followed by the creation of the aldehyde functionality. The logical and primary precursor for this synthesis is 3,4-dinitrotoluene (B24868) .

The synthesis thus breaks down into two key transformations:

Formation of 3,4-Dinitrotoluene: The synthesis of this specific isomer can be challenging as the direct nitration of toluene or nitrotoluene isomers tends to favor other products. For example, nitrating 2-nitrotoluene (B74249) yields a mixture of 2,4- and 2,6-dinitrotoluenes, while nitrating 4-nitrotoluene (B166481) primarily gives 2,4-dinitrotoluene. nih.gov Specialized procedures are required to obtain the 3,4-dinitro isomer as the main product.

Oxidation of 3,4-Dinitrotoluene: Once obtained, the methyl group of 3,4-dinitrotoluene must be selectively oxidized to an aldehyde. This transformation is well-precedented for other dinitrotoluene isomers. nih.goviarc.frresearchgate.net A classic method involves a condensation reaction with an aromatic nitroso compound, like p-nitrosodimethylaniline, in the presence of a base. This forms a Schiff base (an anil), which is subsequently hydrolyzed with acid to yield the aldehyde. orgsyn.orgprepchem.com This indirect oxidation pathway prevents over-oxidation of the aldehyde to the corresponding carboxylic acid, a common side reaction with strong oxidizing agents. Other patented methods for similar conversions have utilized reagents like difructose anhydride (B1165640) followed by oxidation with molecular oxygen. google.com This strategic sequence—establishing the dinitro pattern on a toluene framework before oxidizing the methyl group—is the most viable approach to obtaining this compound with high regiochemical purity.

Chemical Reactivity and Mechanistic Investigations of 3,4 Dinitrobenzaldehyde

Electrophilic Character and Nitro Group Activated Reactivity in 3,4-Dinitrobenzaldehyde

The chemical behavior of this compound is significantly influenced by the strong electron-withdrawing nature of the two nitro groups. These groups decrease the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution reactions. numberanalytics.com The nitro groups exert a deactivating, meta-directing effect on the benzene (B151609) ring. msu.edu This deactivation stems from the electron-withdrawing resonance and inductive effects of the nitro groups, which make the aromatic ring electron-poor. numberanalytics.com

The presence of these activating groups is crucial for nucleophilic aromatic substitution (SNAr) reactions to occur. quizlet.com The nitro groups, particularly when positioned ortho or para to a leaving group, stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. quizlet.com While this compound itself doesn't have a leaving group for a typical SNAr reaction, the principle of nitro group activation is fundamental to its reactivity.

Furthermore, the electrophilic character of the carbonyl carbon in the aldehyde group is enhanced by the electron-withdrawing nitro groups. This makes the aldehyde group more susceptible to nucleophilic attack. masterorganicchemistry.com

Aldehyde Functional Group Transformations in this compound

The aldehyde group of this compound is a key site for a variety of chemical transformations, including nucleophilic addition, condensation, and oxidation-reduction reactions.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a characteristic reaction of aldehydes. fiveable.melibretexts.org The carbonyl carbon is electrophilic and is attacked by nucleophiles, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comfiveable.melibretexts.org The reactivity of the carbonyl group in this compound is heightened by the presence of the two electron-withdrawing nitro groups. masterorganicchemistry.com

Common nucleophilic addition reactions include:

Hydration: In the presence of water, an equilibrium is established with the corresponding geminal diol. fiveable.me

Cyanohydrin Formation: Reaction with hydrogen cyanide yields a cyanohydrin. fiveable.me

Reaction with Amines: Primary amines react to form imines, while secondary amines form enamines. youtube.com

The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide ion. fiveable.meyoutube.com

Condensation and Cyclization Reactions

Condensation reactions involve the combination of two molecules with the elimination of a small molecule, such as water. libretexts.org The aldehyde group of this compound can participate in various condensation reactions. For instance, it can react with compounds containing active methylene (B1212753) groups in aldol-type condensations. youtube.com

Cyclization reactions can also occur, often following an initial condensation or addition reaction. For example, the reaction of a dinitrobenzaldehyde with other reagents can lead to the formation of heterocyclic structures. beilstein-journals.org The specific products of these reactions depend on the reaction partners and conditions.

Oxidation and Reduction Pathways

The aldehyde group and the nitro groups of this compound can undergo both oxidation and reduction.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using various oxidizing agents. vanderbilt.edu Common reagents for this transformation include potassium permanganate (B83412) (KMnO4) and chromium-based reagents like pyridinium (B92312) chlorochromate (PCC), although the latter is typically used for oxidation of primary alcohols to aldehydes. vanderbilt.edu

Reduction: The reduction of this compound can be complex due to the presence of two reducible functional groups: the aldehyde and the two nitro groups.

Reduction of the Aldehyde Group: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). youtube.com

Reduction of the Nitro Groups: The nitro groups can be reduced to amino groups. A variety of reducing agents can be employed, including metals in acidic media (e.g., iron, tin, or zinc with HCl or acetic acid) or catalytic hydrogenation (H2 with a metal catalyst like Pd or Pt). researchgate.netacs.org The choice of reagent and reaction conditions is critical to achieve selective reduction of the nitro groups without affecting the aldehyde. For instance, using iron powder in a mixture of acetic acid, ethyl acetate, and water has been shown to be an effective method for reducing 2,4-dinitrobenzaldehyde (B114715) to 2,4-diaminobenzaldehyde. acs.org Protecting the aldehyde group before reducing the nitro groups is another strategy to achieve selectivity. researchgate.net

Selective reduction of one nitro group over the other is also a possibility, influenced by the reaction conditions and the steric and electronic environment of each nitro group.

Aromatic Ring Reactivity and Substitution Patterns of the this compound Core

As mentioned earlier, the two nitro groups strongly deactivate the aromatic ring of this compound towards electrophilic aromatic substitution. numberanalytics.commsu.edu Any substitution that does occur would be directed to the positions meta to both nitro groups, which are positions 2 and 6.

However, the electron-poor nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr) if a suitable leaving group were present on the ring. quizlet.com The nitro groups, particularly at the ortho and para positions relative to the leaving group, are essential for stabilizing the intermediate Meisenheimer complex. quizlet.com

Advanced Mechanistic Studies using Kinetic and Isotopic Labeling Techniques

To gain a deeper understanding of the reaction mechanisms involving this compound, advanced techniques like kinetic studies and isotopic labeling can be employed. numberanalytics.com

Kinetic Studies: By measuring reaction rates under different conditions (e.g., varying reactant concentrations, temperature), one can determine the rate law of a reaction. This information helps to elucidate the sequence of steps in the reaction mechanism and identify the rate-determining step. nih.gov For instance, kinetic studies can reveal the role of catalysts and the influence of substituents on reaction rates. nih.gov

Isotopic Labeling: This powerful technique involves replacing an atom in a reactant with one of its isotopes (e.g., replacing hydrogen with deuterium (B1214612) or carbon-12 with carbon-13) and then tracking the position of the isotope in the products. numberanalytics.comresearchgate.netresearchgate.net This provides direct evidence for bond-breaking and bond-forming steps in a reaction mechanism. researchgate.net For example, in studying the reduction of the nitro groups, one could use a deuterium-labeled reducing agent to trace the origin of the hydrogen atoms in the resulting amino groups. Kinetic isotope effects (KIEs), where the reaction rate changes upon isotopic substitution, can also provide valuable information about the transition state of the rate-determining step. numberanalytics.comnih.gov

These advanced mechanistic studies are crucial for optimizing reaction conditions, designing new synthetic routes, and understanding the fundamental reactivity of molecules like this compound. numberanalytics.com

Advanced Structural Elucidation and Spectroscopic Analysis of 3,4 Dinitrobenzaldehyde

Spectroscopic Characterization for Molecular Structure Confirmation

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental spectra for 3,4-Dinitrobenzaldehyde are not widely published, the expected chemical shifts can be predicted based on the known electronic effects of the aldehyde and nitro functional groups on the aromatic ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the three aromatic protons. The aldehydic proton (CHO) typically appears as a singlet in the highly deshielded region of the spectrum, around 10.1 ppm. orgchemboulder.com The three aromatic protons on the benzene (B151609) ring would exhibit complex splitting patterns due to spin-spin coupling, appearing in the range of 8.0 to 9.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon environments. The carbonyl carbon of the aldehyde group is expected to be the most deshielded signal, appearing around 190 ppm. The six aromatic carbons would give rise to distinct signals, with carbons directly attached to the electron-withdrawing nitro groups experiencing significant deshielding. For comparison, in the related compound 3-nitrobenzaldehyde (B41214), aromatic carbon signals appear between 124 and 135 ppm, with the carbon bearing the nitro group being further downfield. oc-praktikum.de

Interactive Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |

| ¹H | ~10.1 | Singlet | Aldehydic proton (CHO) |

| ¹H | ~8.0-9.0 | Multiplets | 3 Aromatic protons (H-2, H-5, H-6) |

| ¹³C | ~190 | Singlet | Carbonyl carbon (C=O) |

| ¹³C | ~125-150 | Multiplets | 6 Aromatic carbons |

Vibrational spectroscopy confirms the presence of key functional groups by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong absorptions corresponding to the carbonyl and nitro groups. A strong, sharp peak for the C=O stretch of the aromatic aldehyde is expected between 1700 and 1715 cm⁻¹. researchgate.net The presence of two nitro groups gives rise to two prominent bands: a strong asymmetric stretching vibration around 1530-1550 cm⁻¹ and a symmetric stretching vibration near 1340-1360 cm⁻¹. orgchemboulder.com Weaker bands corresponding to the aromatic C-H stretch appear above 3000 cm⁻¹, while the aldehydic C-H stretch is typically observed as two weak bands in the 2700-2900 cm⁻¹ region. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. For related compounds like 2,4-Dinitrobenzaldehyde (B114715), FT-Raman spectra show characteristic peaks for the functional groups, which are also expected for the 3,4-isomer. nih.gov

Interactive Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aldehyde (-CHO) | C=O Stretch | 1700 - 1715 | Strong |

| Aldehyde (-CHO) | C-H Stretch | 2700 - 2900 | Weak |

| Nitro (-NO₂) | Asymmetric Stretch | 1530 - 1550 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1340 - 1360 | Strong |

| Aromatic Ring | C-H Stretch | > 3000 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium-Variable |

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₇H₄N₂O₅. nih.gov

The calculated monoisotopic mass is 196.01202123 Da. nih.gov This precise mass measurement distinguishes it from other compounds with the same nominal mass. The fragmentation pattern in mass spectrometry would likely involve characteristic losses of the nitro (NO₂) and formyl (CHO) groups.

X-ray Crystallographic Analysis of this compound and Related Polymorphs

The study of 3,5-Dinitrobenzaldehyde reveals that its crystal structure is organized into a stacked-layered arrangement. researchgate.net The molecules are primarily held together by a network of weak intermolecular hydrogen bonds.

Specifically, C—H···O interactions are crucial in defining the supramolecular assembly. researchgate.net For instance, an interaction between an aromatic hydrogen (C2—H2) and an oxygen atom from a nitro group (O13) of an adjacent molecule helps form layers. researchgate.net These layers are described as having corrugated surfaces due to the specific alignment of the molecular units. researchgate.net Such non-covalent interactions are fundamental to understanding the stability and physical properties of the crystalline solid.

In the solid state, the molecular geometry of dinitrobenzaldehydes is characterized by the relative orientations of the aldehyde and nitro substituents on the planar benzene ring. In the crystal structure of 3,5-Dinitrobenzaldehyde, the molecule adopts a largely planar conformation, although slight torsions of the functional groups relative to the ring are observed. researchgate.net The analysis provides precise data on bond lengths and angles, confirming the expected sp² hybridization of the aromatic carbons and the geometry of the substituent groups. This type of conformational analysis is critical for understanding how the molecule's shape influences its packing in the crystal lattice.

Chiroptical Studies for Enantiomerically Pure this compound Derivatives

The investigation of enantiomerically pure derivatives of this compound using chiroptical techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy provides invaluable insights into their three-dimensional structure. As an achiral molecule, this compound itself does not exhibit optical activity. However, when derivatized with a chiral moiety, the resulting molecule becomes chiral and can be studied using these methods. The dinitrophenyl group acts as a strong chromophore, which is essential for sensitive chiroptical measurements.

A common strategy to introduce chirality is through the formation of Schiff bases (imines) by reacting the aldehyde group of this compound with a chiral primary amine. The resulting N-(3,4-dinitrobenzylidene) derivatives of chiral amines contain a new stereocenter and are expected to exhibit characteristic CD and ORD spectra.

While specific experimental data for chiroptical studies on enantiomerically pure this compound derivatives are not extensively reported in the surveyed literature, we can predict their behavior based on established principles and studies of analogous compounds, such as derivatives of 2,4-dinitrobenzaldehyde. The electronic transitions of the 3,4-dinitrophenyl chromophore, when perturbed by the asymmetric environment of the chiral auxiliary, will give rise to Cotton effects in the ORD and CD spectra.

The CD spectrum is anticipated to show distinct bands corresponding to the π-π* and n-π* electronic transitions of the aromatic nitro group and the C=N bond of the imine. The sign and magnitude of the Cotton effects are directly related to the absolute configuration of the chiral center in the amine moiety and the conformation of the molecule. For instance, the helicity of the chromophoric system, induced by the steric and electronic interactions with the chiral substituent, will govern the chiroptical response.

A hypothetical study involving the reaction of this compound with (S)- and (R)-1-phenylethylamine would yield the corresponding chiral Schiff bases. The CD spectra of these enantiomeric products are expected to be mirror images of each other. The observed Cotton effects can be correlated with the stereochemistry at the benzylic carbon of the 1-phenylethylamine (B125046) moiety.

Below is a hypothetical data table summarizing the expected chiroptical data for such a derivative. The wavelengths and molar ellipticity values are based on typical values for similar aromatic imines and are presented for illustrative purposes.

Hypothetical Circular Dichroism Data for N-(3,4-dinitrobenzylidene)-(S)-1-phenylethylamine in Methanol

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Transition Assignment |

| 340 | +15,000 | n-π* (NO₂) |

| 280 | -25,000 | π-π* (aromatic) |

| 250 | +30,000 | π-π* (C=N) |

In this hypothetical scenario, the positive Cotton effect at 340 nm could be attributed to the n-π* transition of the nitro groups, while the more intense negative and positive bands at 280 nm and 250 nm would correspond to π-π* transitions of the dinitrophenyl ring and the imine functionality, respectively. The sign of these Cotton effects would be reversed for the (R)-enantiomer.

Such chiroptical studies are instrumental in assigning the absolute configuration of chiral amines and in studying the conformational preferences of the resulting Schiff bases. The sensitivity of CD spectroscopy to subtle stereochemical changes makes it a powerful tool for the structural elucidation of chiral derivatives of this compound.

Computational Chemistry and Theoretical Studies on 3,4 Dinitrobenzaldehyde

Electronic Structure and Reactivity Modeling using Quantum Mechanical Methods

Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons and nuclei. For 3,4-Dinitrobenzaldehyde, these methods can elucidate how the electron-withdrawing nature of the two nitro groups and the aldehyde functionality influences the electronic distribution across the aromatic ring, thereby dictating its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. nih.gov DFT calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for describing the stability and reactivity of a molecule.

Theoretical studies on related nitroaromatic compounds demonstrate that DFT, often using functionals like B3LYP with basis sets such as 6-311G, can accurately predict ground state properties. rsc.orgresearchgate.net For this compound, calculations would reveal a planar conformation to be the most stable, with the benzene (B151609) ring, aldehyde group, and nitro groups lying in the same plane to maximize conjugation. The calculated bond lengths and angles would conform to expected values for aromatic systems bearing strong electron-withdrawing groups.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. For this compound, the strong electron-withdrawing nitro groups are expected to significantly lower the energy of the LUMO, making the molecule a potent electrophile and susceptible to nucleophilic attack. Theoretical reactivity indices derived from DFT, such as electrophilicity and nucleophilicity, provide a quantitative measure of these properties. nih.gov

Table 1: Illustrative DFT-Calculated Properties for this compound Note: These values are representative examples based on calculations for analogous compounds, as specific published data for this compound is not available.

| Property | Illustrative Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates electron-donating capability (low for this molecule). |

| LUMO Energy | -3.0 eV | Indicates electron-accepting capability (high for this molecule). |

| HOMO-LUMO Gap (ΔE) | 5.5 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | ~4.5 D | Measures molecular polarity, affecting solubility and intermolecular interactions. |

| C=O Vibrational Frequency | ~1710 cm⁻¹ | Characteristic IR frequency for the aldehyde group, influenced by electronic effects. |

| NO₂ Symmetric Stretch | ~1350 cm⁻¹ | Characteristic IR frequency for the nitro groups. |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with near-zero or intermediate potential.

For this compound, an MEP analysis would clearly illustrate the impact of its functional groups.

Negative Regions (Red): The most intense negative potential would be localized on the oxygen atoms of the two nitro groups and the carbonyl oxygen of the aldehyde group. These sites are the most likely points for interaction with electrophiles or for forming hydrogen bonds as an acceptor.

Positive Regions (Blue): A significant region of positive potential would be found on the aldehydic proton and, to a lesser extent, on the hydrogen atoms attached to the aromatic ring. The carbon atom of the carbonyl group would also exhibit a strong positive character, making it a prime target for nucleophiles. The electron-withdrawing effect of the nitro groups enhances the positive potential on the aromatic ring, particularly at the C2, C5, and C6 positions, making them susceptible to nucleophilic aromatic substitution (SNAr).

This visualization of charge distribution is critical for understanding intermolecular interactions and rationalizing the molecule's chemical behavior in reactions. nih.govmdpi.com

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping the energetic landscape of a chemical reaction, allowing for the elucidation of reaction mechanisms. By modeling the reactants, products, and intermediate structures, it is possible to locate the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate.

For this compound, two primary reaction types are of interest: nucleophilic addition to the aldehyde and nucleophilic aromatic substitution (SNAr).

Nucleophilic Addition: The aldehyde group is highly activated by the electron-withdrawing nitro groups. Computational studies can model the attack of a nucleophile (e.g., a hydride source or an amine) on the carbonyl carbon. The analysis would involve locating the transition state for the formation of a tetrahedral intermediate.

Nucleophilic Aromatic Substitution (SNAr): The two nitro groups strongly withdraw electron density from the benzene ring, making it "electron-deficient" and thus susceptible to attack by strong nucleophiles. Kinetic and computational studies on the closely related 2,4-dinitrobenzaldehyde (B114715) and its derivatives show that these reactions can proceed via an E2 or an E1cb mechanism, depending on the base, solvent, and leaving group. arkat-usa.orgacs.orgacs.org A computational analysis for this compound would likely investigate the substitution of a hypothetical leaving group (e.g., a halogen) by a nucleophile, proceeding through a high-energy intermediate known as a Meisenheimer complex.

The transition state is characterized by a single imaginary vibrational frequency in its calculated vibrational spectrum, which corresponds to the motion of atoms along the reaction coordinate. youtube.com Analyzing the geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering deep mechanistic insights.

Prediction of Intermolecular Interactions and Crystal Lattice Dynamics

The arrangement of molecules in the solid state is dictated by a delicate balance of intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces, including π-π stacking. Computational methods can predict and quantify these interactions, helping to understand and engineer crystal structures. mdpi.com

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Participating Atoms | Expected Significance |

|---|---|---|

| C-H···O Hydrogen Bond | Aldehyde H → Carbonyl O or Nitro O | Significant directional force influencing packing. |

| C-H···O Hydrogen Bond | Aromatic H → Carbonyl O or Nitro O | Contributes to the formation of layered or sheet-like structures. researchgate.net |

| π-π Stacking | Aromatic Ring ↔ Aromatic Ring | Important for stabilizing the crystal lattice through van der Waals forces. |

| Dipole-Dipole | Alignment of molecular dipoles | Contributes to the overall lattice energy. |

Crystal lattice dynamics extends this static picture by studying the collective vibrations (phonons) of the atoms in the crystal. These calculations provide insight into the material's thermodynamic properties, such as heat capacity and thermal expansion, as well as its mechanical stability.

Solvation Models and Environmental Behavior Simulation

The behavior of a molecule can change dramatically in solution compared to the gas phase. Solvation models are computational methods that account for the effects of a solvent on a solute. Implicit (or continuum) solvation models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model for Real Solvents (COSMO-RS), are widely used. pyscf.orgq-chem.comruc.dk These models treat the solvent as a continuous medium with a defined dielectric constant, which polarizes in response to the solute's charge distribution. osti.gov

These models are crucial for predicting properties relevant to environmental science. For instance, the COSMO-RS method has been successfully applied to predict the water solubility of numerous nitro compounds, a key parameter for assessing their environmental fate and transport. nih.govscm.com By calculating the free energy of solvation, researchers can estimate how a compound like this compound will partition between water, soil, and air.

Furthermore, computational electrochemistry, often coupled with solvation models, can predict the reduction potential of nitroaromatic compounds. nih.gov This is vital for simulating their environmental behavior, as a primary degradation pathway for these compounds in soil and water is reduction by naturally occurring species like Fe(II) or by microorganisms. acs.orgacs.org A lower (more positive) reduction potential indicates that the compound is more easily reduced and thus potentially less persistent in the environment. These predictive models are invaluable for assessing the environmental impact of novel compounds before they are synthesized on a large scale. pnnl.gov

Synthesis and Functionalization of 3,4 Dinitrobenzaldehyde Derivatives

Design Principles for Novel 3,4-Dinitrobenzaldehyde Derivatives

The design of new derivatives based on the this compound scaffold is guided by several key principles. The primary reactive site is the aldehyde group, which readily participates in condensation reactions with nucleophiles such as amines and compounds with active methylene (B1212753) groups. This allows for the straightforward introduction of a wide variety of substituents and the formation of new carbon-carbon and carbon-nitrogen bonds. nih.gov

A second principle involves leveraging the electronic properties of the dinitro-substituted ring. The strong electron-withdrawing nature of the two nitro groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, potentially allowing for the displacement of one of the nitro groups under specific conditions. Furthermore, these groups can be chemically modified, most commonly through reduction to amino groups, which provides another point for diversification. These newly formed amino groups can be acylated, alkylated, or used as directing groups in further reactions.

A common strategy in drug discovery and materials science is to create a library of related compounds to explore structure-activity relationships. nih.govresearchgate.net For this compound derivatives, this involves systematically varying the components that react with the aldehyde group or modifying the functional groups on the aromatic ring. This systematic approach allows for the fine-tuning of properties such as biological activity, solubility, or electronic characteristics. For instance, in the development of potential therapeutic agents, a core scaffold derived from this compound can be decorated with various functional groups to optimize interactions with a biological target. researchgate.net

Synthesis of Nitrogen-Containing Heterocycles Utilizing this compound as a Building Block

The aldehyde functionality of this compound makes it an excellent starting material for the synthesis of various nitrogen-containing heterocyles, which are prominent structures in medicinal chemistry and materials science. nih.govnih.gov

One common approach is through condensation and cyclization reactions. For example, reaction with compounds containing two nucleophilic sites can lead to the formation of heterocyclic rings. A well-known reaction is the condensation of an aldehyde with a 1,2-diamine, such as o-phenylenediamine, which would yield a dihydroquinoxaline intermediate that can be subsequently oxidized to the corresponding quinoxaline.

Another versatile method is the multicomponent reaction, such as the Hantzsch pyridine (B92270) synthesis. In a modified version of this reaction, this compound could react with a β-ketoester and an enamine or ammonia (B1221849) source to construct a dihydropyridine (B1217469) ring, a core structure in many bioactive molecules. The electron-withdrawing nitro groups on the benzaldehyde (B42025) ring can influence the reaction rate and yield.

Pyrrole (B145914) derivatives can also be synthesized. nih.govmdpi.com A general strategy involves the reaction of an aldehyde with a ketone and a nitroalkane to form a nitro ketone, which can then undergo a reductive cyclization to form the pyrrole ring. nih.gov Using this compound in this sequence would produce N-heterocycles bearing the 3,4-dinitrophenyl substituent.

Below is a table illustrating hypothetical examples of nitrogen-containing heterocycles that could be synthesized from this compound.

| Reactant 1 | Reactant(s) 2 | Resulting Heterocycle Class |

| This compound | o-Phenylenediamine | Quinoxaline |

| This compound | Ethyl acetoacetate, Ammonium acetate | Hantzsch Dihydropyridine |

| This compound | Acetone, Nitroethane | Pyrrole |

| This compound | Hydrazine | Hydrazone |

| This compound | Semicarbazide hydrochloride | Semicarbazone researchgate.net |

Preparation of Unsaturated Carboxamide Derivatives from this compound

A significant class of derivatives accessible from this compound is unsaturated carboxamides. These are typically prepared via the Knoevenagel condensation, a reaction between an aldehyde or ketone and a compound containing an active methylene group, catalyzed by a weak base. nih.gov

To synthesize unsaturated carboxamide derivatives, this compound is reacted with an active methylene compound such as 2-cyanoacetamide. The reaction proceeds by initial formation of a carbanion from 2-cyanoacetamide, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated product, specifically (E)-2-cyano-3-(3,4-dinitrophenyl)acrylamide. The presence of the electron-withdrawing nitro groups can enhance the reactivity of the aldehyde and facilitate the condensation. Microwave-assisted synthesis has been shown to be an efficient method for this type of transformation, often leading to shorter reaction times and higher yields. nih.gov

Similarly, reacting this compound with cyanoaceto-hydrazide would produce the corresponding (E)-N'-(3,4-dinitrobenzylidene)-2-cyanoacetohydrazide. These hydrazone derivatives are also a subject of interest in medicinal chemistry. oatext.com The general synthetic scheme involves the condensation of the aldehyde with the hydrazide, often in a solvent like ethanol, and can be extended to various substituted hydrazides to create a library of compounds.

The table below shows examples of reactants used to create unsaturated derivatives.

| Aldehyde | Active Methylene Compound | Product Class |

| This compound | 2-Cyanoacetamide | Unsaturated Cyanoacetamide nih.gov |

| This compound | 2-Cyanoacetohydrazide | Unsaturated Cyanoacetohydrazide oatext.com |

| This compound | Malononitrile | Benzylidenemalononitrile |

| This compound | Ethyl cyanoacetate | Ethyl 2-cyano-3-phenylacrylate |

Functionalization for Advanced Materials and Chemical Probes

The this compound scaffold can be functionalized for applications in advanced materials and as chemical probes for biological research. nih.gov

For advanced materials, the dinitroaromatic core is of interest for creating energetic materials or polymers with specific electronic properties. The high nitrogen and oxygen content contributes to the energetic properties of derived molecules. rsc.org For example, derivatives of 3,4-dinitropyrazole have been investigated as potential melt-cast explosives. rsc.org The aldehyde group of this compound can be used to incorporate this dinitrophenyl moiety into larger polymeric structures through polymerization reactions, potentially yielding materials with high thermal stability or specific optical properties.

In the realm of chemical biology, this compound derivatives can be designed as chemical probes to study proteins and biological pathways. nih.govrsc.org A common strategy is to create activity-based probes (ABPs) that form a covalent bond with a target protein. nih.gov The aldehyde group itself can react with nucleophilic amino acid residues. Alternatively, the scaffold can be functionalized with other reactive groups. A powerful approach involves introducing a minimally disruptive tag, such as an alkyne or azide (B81097) group, onto the molecule. ljmu.ac.uk This "click chemistry" handle allows for the subsequent attachment of reporter molecules, like fluorophores or biotin, enabling visualization or isolation of the probe's cellular targets. chemrxiv.org For example, one of the nitro groups could be selectively reduced to an amine, which is then acylated with an alkyne-containing carboxylic acid, creating a probe ready for click reactions.

Structure-Activity Relationship (SAR) Studies within Derivative Families

Structure-activity relationship (SAR) studies are essential for optimizing the properties of a lead compound, particularly in drug discovery. nih.govresearchgate.net For a family of compounds derived from this compound, a systematic SAR study would involve synthesizing and evaluating a series of analogues where specific parts of the molecule are altered. nih.gov

Consider a hypothetical SAR study on the (E)-2-cyano-3-(3,4-dinitrophenyl)acrylamide family for a specific biological activity. The study might investigate the following:

Role of the Nitro Groups: The position and number of nitro groups would be varied. Analogues with 2,4-dinitro, 3,5-dinitro, or single nitro substitutions would be synthesized to determine if the 3,4-disubstitution pattern is optimal for activity. The nitro groups could also be replaced with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., methoxy) to probe electronic requirements. nih.gov

Modification of the Acrylamide Moiety: The cyano group could be replaced with other small electron-withdrawing groups, such as an ester or a ketone. The amide portion could be substituted with different alkyl or aryl groups (secondary amides) or replaced entirely with other functional groups to assess the importance of its hydrogen bonding capabilities. nih.gov

The Alkene Linker: The rigidity of the double bond is often crucial. Analogues where the alkene is reduced to a single bond would determine the importance of the planar, conjugated system for activity.

The results of such a study provide valuable insights into the molecular interactions between the compound and its target, guiding the rational design of more potent and selective derivatives. chemrxiv.org

| Compound Family | Structural Variation | Hypothetical SAR Question |

| Phenylacrylamides | Position of nitro groups (e.g., 2,4- vs 3,4-) | Is the specific substitution pattern critical for activity? |

| Phenylacrylamides | Replacement of cyano group (e.g., with -COOEt) | How does the nature of the electron-withdrawing group affect potency? |

| Phenylacrylamides | Substitution on the amide nitrogen | Is a primary amide necessary for hydrogen bonding interactions? |

| Phenylacrylamides | Reduction of the C=C double bond | Is the rigid, planar conjugated system required for activity? |

Advanced Applications and Research Frontiers of 3,4 Dinitrobenzaldehyde in Chemical Industries

Intermediate in Specialty Chemical and Fine Chemical Synthesis

3,4-Dinitrobenzaldehyde serves as a crucial building block in the synthesis of a variety of specialty and fine chemicals due to the high reactivity of both its aldehyde and dinitro-substituted aromatic ring functionalities. cymitquimica.com It is a versatile precursor that can undergo numerous transformations to yield more complex molecules.

One of the fundamental reactions is the reduction of the nitro groups. For instance, this compound can be selectively reduced to form 3,4-Diaminobenzaldehyde, a key intermediate for other applications, such as in the production of azo dyes. vulcanchem.com The aldehyde group can also be reduced to an alcohol, yielding (3,4-dinitrophenyl)methanol. globalchemmall.com These primary transformations open pathways to a wide array of derivatives.

The compound's role as an intermediate is highlighted in multi-step syntheses. Research has demonstrated its use in bismuth-mediated reactions with δ-Hydroxy-α,β-unsaturated methyl ketones to produce syn-1,3-diols, which are important structural motifs in many bioactive natural products. researchgate.net This showcases its utility in constructing complex stereochemical architectures.

Below is a table summarizing key synthetic transformations involving this compound as a foundational intermediate.

| Starting Material | Reagent(s)/Conditions | Product Class | Application Area |

| This compound | Hydrogenation (e.g., Palladium catalyst) | 3,4-Diaminobenzaldehyde | Dye & Pigment Synthesis vulcanchem.com |

| This compound | Reduction (e.g., with diborane) | (3,4-dinitrophenyl)methanol | Chemical Synthesis globalchemmall.comscribd.com |

| This compound | δ-Hydroxy-α,β-unsaturated methyl ketones, Bi(OTf)₃-NaClO₄ | syn-1,3-diols | Bioactive Compound Synthesis researchgate.net |

| This compound | 2,4-dihydroxyacetophenone, NaOH/EtOH | Nitro-functionalized chalcone | Dye Sensitizer Precursor |

Precursor for Advanced Dye and Pigment Development

The dinitrophenyl structure is a well-known chromophore, and this compound serves as a precursor in the development of advanced dyes and pigments. cymitquimica.com Its derivatives are utilized in creating materials for coloring and for more advanced applications like energy conversion.

A significant application is in the synthesis of azo dyes, where its derivative, 3,4-Diaminobenzaldehyde, acts as a key intermediate. vulcanchem.com More advanced applications involve its use in creating functional dyes for material science. For example, this compound is a starting material for producing dye sensitizers for solar cells. In a specific pathway, it undergoes a Claisen-Schmidt condensation reaction to form a chalcone, which is then cyclized into a chromone (B188151) derivative. This resulting compound, 2-(3,4-diaminophenyl)-7,8-dihydroxy-4H-chromen-4-one, has been investigated for its ability to absorb light and convert it into electrical energy in dye-sensitized solar cells (DSSCs).

Synthesis of a Chromone-Based Dye Sensitizer Precursor

| Step | Reaction Type | Reactants | Conditions | Product |

|---|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | This compound, 2,4-Dihydroxyacetophenone | 40% NaOH, Ethanol/Water | Nitro-functionalized chalcone |

| 2 | Cyclization & Reduction | (Not detailed in source) | (Not detailed in source) | 2-(3,4-diaminophenyl)-7,8-dihydroxy-4H-chromen-4-one |

This synthetic route demonstrates the transformation of this compound into a functional dye for renewable energy applications.

Role in the Synthesis of Pharmaceutical Precursors and Bioactive Compounds

This compound is an important precursor in the synthesis of various pharmaceutical intermediates and molecules with potential biological activity. cymitquimica.com Its structure is incorporated into more complex frameworks designed to interact with biological targets.

Specific research has identified this compound as a useful chemical for preparing unsaturated carboxamides, which are being investigated for the treatment of neuroinflammatory diseases. alfa-chemical.com Furthermore, it has been used in the synthesis of novel thiazolidinedione derivatives that have been studied for their potential hypolipidemic (lipid-lowering) activity. researchgate.net

In the field of biotechnology, this compound serves as a substrate in biotransformation processes. Studies have shown that the yeast Candida humicola can utilize it to produce serinol derivatives in high yields (up to 8 g/L). d-nb.infonih.gov Serinol itself is a valuable chiral building block and a known precursor for the synthesis of antibiotics such as chloramphenicol. d-nb.info

The following table highlights some of the bioactive compounds and pharmaceutical precursors synthesized from this compound.

| Precursor | Synthetic Target | Potential Application/Significance |

| This compound | Unsaturated carboxamides | Treatment of neuroinflammatory diseases alfa-chemical.com |

| This compound | Thiazolidinedione derivatives | Hypolipidemic agents researchgate.net |

| This compound | Serinol derivatives (via biotransformation) | Precursors for synthetic antibiotics (e.g., Chloramphenicol) d-nb.infonih.gov |

| This compound | syn-1,3-diols | Common structural fragments in bioactive molecules researchgate.net |

Emerging Applications in Sensors and Optoelectronic Materials

The highly conjugated and electron-deficient nature of this compound and its derivatives makes them candidates for use in advanced materials, including those for sensors and optoelectronics. While research into this specific isomer for sensors is still developing, its derivatives have shown clear potential in optoelectronic devices.

A key emerging application is in the field of renewable energy, specifically in dye-sensitized solar cells (DSSCs). As mentioned previously, a chromone derivative synthesized from this compound has been investigated as a dye sensitizer. In a DSSC, the dye's role is to absorb solar photons and inject electrons into a semiconductor, initiating the process of converting light into electricity. The development of such molecules from readily available precursors like this compound is crucial for advancing solar cell technology. This application leverages the compound's potential to be converted into a substance with specific photophysical properties suitable for optoelectronic functions.

Methodological Considerations and Analytical Techniques in 3,4 Dinitrobenzaldehyde Research

Chromatographic Separation and Purification Methodologies (e.g., HPLC)

Chromatography is a cornerstone for the separation and purification of 3,4-Dinitrobenzaldehyde from reaction mixtures and impurities. nih.gov The choice of method depends on the scale and required purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analytical separation of benzaldehyde (B42025) and its isomers, including nitro-substituted variants. google.com In reverse-phase HPLC (RP-HPLC), a nonpolar stationary phase is used with a polar mobile phase. libretexts.org For compounds like nitrobenzaldehydes, a C18 column is commonly employed. google.comacs.org The separation relies on the differential partitioning of the analytes between the stationary and mobile phases. libretexts.org A mobile phase consisting of a buffer, such as dipotassium (B57713) hydrogen phosphate (B84403), mixed with an organic solvent like methanol, can be optimized to achieve effective separation of isomers. google.com Detection is typically carried out using a UV detector, as the nitroaromatic structure of this compound provides a strong chromophore. acs.orgresearchgate.net

Column Chromatography serves as a standard method for preparative scale purification. ijcce.ac.ir In this technique, a solid stationary phase, commonly silica (B1680970) gel, is packed into a column. nih.govijcce.ac.ir The crude product mixture containing this compound is loaded onto the column and eluted with a suitable solvent system (mobile phase), such as a mixture of petroleum benzene (B151609) or other organic solvents. ijcce.ac.ir Separation occurs based on the different affinities of the components for the stationary phase; more polar compounds typically move more slowly. nih.gov

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of reactions and checking the purity of fractions from column chromatography. ijcce.ac.ir A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica gel). The plate is then developed in a chamber with a mobile phase. The separation is visualized, often under UV light, allowing for a quick assessment of the number of components in the mixture. ijcce.ac.ir

| Technique | Stationary Phase | Mobile Phase Example | Application |

| HPLC | C18 bonded silica gel | Methanol/Dipotassium hydrogen phosphate buffer | Analytical Separation, Quantitative Analysis |

| Column Chromatography | Silica gel | Petroleum benzene | Preparative Purification |

| TLC | Silica gel | Varies (e.g., Petroleum benzene/Ethyl acetate) | Reaction Monitoring, Purity Check |

Purity Assessment and Quantitative Analysis Techniques

Ensuring the purity of this compound and accurately determining its concentration are critical for its use in further research and synthesis.

Quantitative Analysis using HPLC: HPLC with UV detection is a powerful tool for the quantitative analysis of dinitrobenzaldehyde compounds. acs.orgresearchgate.net A calibration curve is first established by running a series of standards of known concentrations. The peak area of the analyte in a sample is then measured and compared to the calibration curve to determine its concentration. researchgate.net For instance, in the analysis of structurally similar compounds like 2,4-Dinitrobenzaldehyde (B114715), aqueous samples were analyzed using an Agilent 1100 Series HPLC with a C-18 column and a UV detector set to 254 nm. acs.org The use of derivatization reagents, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) for other aldehydes, highlights the utility of the dinitrophenyl moiety in creating derivatives with strong UV absorbance for sensitive detection. researchgate.net this compound itself possesses inherent strong UV absorption, often negating the need for derivatization for its own quantification.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structural integrity and purity of this compound. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum provide detailed information about the protons in the molecule, while the ¹³C NMR spectrum confirms the carbon framework. mdpi.com Impurities would present as additional, unexpected signals.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. For this compound, key absorption bands would correspond to the aldehyde C-H stretch, the carbonyl (C=O) group, and the nitro (NO₂) groups. The presence of extraneous peaks could indicate impurities. ijcce.ac.ir

Melting Point Analysis: The melting point of a solid compound is a physical property that serves as a useful indicator of purity. A pure crystalline solid typically has a sharp and well-defined melting point range. The presence of impurities generally causes a depression and broadening of the melting point range. orgsyn.org

| Technique | Purpose | Key Information Provided |

| HPLC-UV | Quantitative Analysis, Purity Check | Concentration, Presence of impurities |

| NMR Spectroscopy | Structural Validation, Purity Assessment | Chemical structure, Presence of structural impurities |

| IR Spectroscopy | Functional Group Identification | Presence of key functional groups (aldehyde, nitro) |

| Melting Point | Purity Assessment | Sharpness of melting range indicates purity |

Reaction Monitoring and Optimization Protocols

The efficient synthesis of this compound or its use in subsequent reactions relies on careful monitoring and optimization of reaction conditions.

Reaction Monitoring: The progress of a chemical reaction is typically followed using chromatographic techniques. Thin-Layer Chromatography (TLC) is a common choice due to its speed and low cost. ijcce.ac.ir By taking small aliquots from the reaction mixture at regular intervals and running a TLC plate, one can observe the disappearance of starting materials and the appearance of the product. This allows for the determination of the reaction's endpoint, preventing the formation of byproducts from over-running the reaction or ensuring the reaction goes to completion. ijcce.ac.ir Gas-Liquid Chromatography (GLC) can also be employed for monitoring reactions involving volatile compounds. ijcce.ac.ir

Optimization Protocols: To maximize the yield and purity of the desired product, various reaction parameters are systematically adjusted.

Solvent Selection: The choice of solvent can significantly influence reaction rates and outcomes. Reactions are often tested in a range of solvents to find the one that provides the best solubility for reactants and facilitates the desired chemical transformation. ijcce.ac.ir

Temperature Control: Reaction temperature is a critical parameter. Some reactions require cooling to control exothermic processes and prevent side reactions, while others need heating to proceed at a reasonable rate. mdpi.comorgsyn.org For example, the reduction of 3,5-dinitrobenzoyl chloride is performed at a very low temperature (-78°C to -68°C) to selectively form the aldehyde. orgsyn.org

Reagent Stoichiometry and Addition Rate: The molar ratio of reactants is optimized to ensure complete conversion of the limiting reagent. The rate at which reagents are added can also be crucial, with slow, dropwise addition often used to maintain control over the reaction temperature and minimize side product formation. orgsyn.org

pH Control: For reactions in aqueous media or those involving acidic or basic reagents or intermediates, controlling the pH is essential. For example, during workup, the pH is often adjusted to facilitate the separation of products from unreacted reagents or byproducts. orgsyn.org

Systematic optimization involves changing one parameter at a time while keeping others constant to evaluate its effect on the reaction's yield and purity, which are typically assessed by HPLC or GLC analysis.

Future Research Directions and Unexplored Avenues for 3,4 Dinitrobenzaldehyde

Development of Novel Catalytic Methods for Selective Transformations

A primary challenge and a significant area for future research lie in the selective transformation of the functional groups of 3,4-Dinitrobenzaldehyde. The development of sophisticated catalytic systems is crucial for controlling the chemoselectivity of reactions, such as the partial reduction of one nitro group while preserving the other and the aldehyde, or the reaction of the aldehyde group without affecting the nitro groups.

Photocatalysis for Selective Reduction: Emerging research highlights the potential of photocatalysis for the selective reduction of nitroaromatics. nih.govacs.orgrsc.org Future work could focus on designing novel photocatalysts, such as modified titanium dioxide (TiO₂) or silver-based composites (Ag/AgₓS), that can be activated by visible light, including low-cost blue LEDs, to selectively reduce one nitro group of this compound to an amino group. nih.govacs.org This would provide a green and efficient route to valuable intermediates like 3-amino-4-nitrobenzaldehyde (B14050013) or 4-amino-3-nitrobenzaldehyde, which are precursors for various heterocyclic compounds. The use of sonophotocatalysis, which combines ultrasound with photocatalysis, could further enhance reaction rates and efficiency in aqueous media. nih.gov

Heterogeneous Catalysis for Hydrogenation: While classical methods using reagents like iron in acid or tin(II) chloride are effective for nitro group reduction, they often lack selectivity and generate significant waste. researchgate.net Future research will likely target the development of highly selective and reusable heterogeneous catalysts. Nanoparticle catalysts, such as bimetallic PdO-NiO nanocomposites or copper-based systems, show promise for the efficient and chemoselective hydrogenation of nitroarenes to anilines. rsc.orgnih.gov Research could explore the immobilization of these nanocatalysts on supports like graphene oxide or magnetic nanoparticles, allowing for easy separation and recycling, which is a key aspect of sustainable chemistry. researchgate.net

Organocatalysis for Asymmetric Reactions: The aldehyde group of this compound is a prime target for C-C bond-forming reactions. Future exploration in organocatalysis could lead to the development of chiral catalysts for asymmetric reactions, such as aldol (B89426) or Morita-Baylis-Hillman reactions. mdpi.comresearchgate.net For instance, lipase-catalyzed Morita-Baylis-Hillman reactions have been demonstrated with 2,4-dinitrobenzaldehyde (B114715), suggesting a promising avenue for biocatalytic or biomimetic approaches with the 3,4-isomer to produce chiral molecules. researchgate.net

Tandem and Cascade Reactions: this compound is an ideal substrate for tandem or cascade reactions to build molecular complexity rapidly. For example, the development of catalysts that can mediate a reductive cyclization between one of the nitro groups and the aldehyde group in the presence of a suitable nitrogen source could provide direct access to quinazoline (B50416) scaffolds. organic-chemistry.orgopenmedicinalchemistryjournal.comnih.gov Research into iodine-catalyzed or transition-metal-free methods for such transformations would be particularly valuable from a green chemistry perspective. organic-chemistry.org

| Catalytic Method | Target Transformation | Potential Catalyst/System | Key Research Goal |

| Photocatalysis | Selective single nitro group reduction | Visible-light active TiO₂ or Ag/AgₓS composites nih.govacs.org | High chemoselectivity, use of green energy sources (LEDs, solar) |

| Heterogeneous Catalysis | Complete or selective nitro group reduction | Supported metal nanoparticles (e.g., PdO-NiO, Cu₂O/CuO) rsc.orgnih.gov | High reusability, selectivity, and activity |

| Organocatalysis | Asymmetric C-C bond formation | Chiral imines, lipases mdpi.comresearchgate.net | Enantioselective synthesis of complex molecules |

| Tandem Catalysis | Synthesis of heterocycles (e.g., quinazolines) | Iodine, Iridium, or Cobalt complexes organic-chemistry.org | Atom-economical, one-pot synthesis of valuable frameworks |

Integration into Flow Chemistry and Microreactor Systems

The synthesis and transformation of nitroaromatic compounds often involve highly exothermic reactions and the use of hazardous reagents, making them ideal candidates for the application of flow chemistry and microreactor technologies. researchgate.net These systems offer superior heat and mass transfer, enhanced safety, and the potential for straightforward scaling and automation.

Future research will likely focus on translating batch reactions involving this compound into continuous flow processes. beilstein-journals.orgmdpi.com

Enhanced Safety in Nitration and Reduction: The nitration process to produce dinitroaromatics and their subsequent reduction are notoriously hazardous on a large scale. Microreactors confine the reaction to a very small volume at any given time, drastically reducing the risks associated with thermal runaways or the accumulation of unstable intermediates. researchgate.net Future work could develop integrated flow systems for the complete synthesis pathway, from benzaldehyde (B42025) to diaminobenzaldehyde, minimizing manual handling of hazardous materials.

Process Intensification: Flow reactors can significantly intensify chemical processes by allowing for the use of higher temperatures and pressures than are safe in batch reactors. beilstein-journals.org This can dramatically reduce reaction times. For example, catalytic hydrogenations or hydrosilylation reactions that may take hours in batch can often be completed in minutes or even seconds in a flow system, leading to higher throughput and efficiency. beilstein-journals.orgrsc.org

Photochemistry in Flow: Microreactors are particularly advantageous for photochemical reactions. researchgate.netrsc.org Their high surface-area-to-volume ratio ensures uniform irradiation of the reaction mixture, preventing over-irradiation and the formation of byproducts. This is crucial for the selective photocatalytic transformations of this compound discussed previously. The integration of energy-efficient light sources like LEDs into flow systems is a key area for future development. rsc.org

Automated Optimization and Discovery: Flow systems can be coupled with online analytical tools (e.g., IR or Raman spectroscopy) and self-optimizing algorithms. mdpi.com This allows for the rapid screening of reaction conditions (temperature, pressure, catalyst loading, residence time) to quickly identify optimal parameters for a desired transformation of this compound, accelerating research and development. researchgate.net

| Flow Chemistry Application | Advantage | Example Research Focus |

| Nitration/Reduction Reactions | Enhanced safety, precise temperature control | Development of a fully continuous process for the synthesis of 3,4-diaminobenzaldehyde. researchgate.net |

| Catalytic Hydrogenation | Process intensification, higher throughput | Using supported catalysts in packed-bed reactors for rapid and selective nitro group reduction. beilstein-journals.org |

| Photocatalytic Transformations | Uniform irradiation, improved selectivity | Integrating LED arrays with microreactors for selective photocatalytic reduction. rsc.org |

| High-Throughput Screening | Automated process optimization | Coupling a flow reactor with online analytics to rapidly find optimal conditions for new reactions. mdpi.com |

Exploration of Sustainable Synthetic Strategies for Nitroaromatic Compounds

The synthesis and use of nitroaromatic compounds are often associated with environmental concerns, including the use of harsh reagents and the generation of toxic waste. A major thrust of future research will be the development of more sustainable and "green" synthetic strategies. scielo.br

Bio-based Catalysis and Solvents: Exploring enzymatic or whole-cell biocatalytic methods for the transformation of this compound offers a pathway to highly selective reactions under mild conditions. scielo.br Lipases have already shown potential for reactions with similar compounds. researchgate.net Furthermore, replacing traditional organic solvents with water or other benign alternatives is a key goal. Research into catalyst systems, such as β-cyclodextrin modified TiO₂, that can solubilize and transform nitroarenes in aqueous media is a promising direction. nih.gov

Renewable Reagents and Feedstocks: While this compound is derived from petrochemical feedstocks, future research could explore sustainable routes for its downstream products. For instance, using biomass-derived alcohols or aldehydes in catalytic transfer hydrogenation reactions as the hydrogen source for nitro group reduction would be a greener alternative to using high-pressure hydrogen gas.

Atom Economy and Waste Reduction: Designing synthetic routes that maximize atom economy is a cornerstone of green chemistry. This involves favoring addition and cyclization reactions over substitution and elimination reactions that generate stoichiometric byproducts. The development of tandem reactions, as mentioned earlier, is a key strategy. Additionally, using recoverable and reusable catalysts, such as magnetic nanoparticles, significantly reduces waste. researchgate.netresearchgate.net A Graphene Oxide/Fe₃O₄/L-Proline nanocomposite has been used as a green, recoverable catalyst for the synthesis of bis-chalcones from 2,4-dinitrobenzaldehyde, a strategy that could be adapted for the 3,4-isomer. researchgate.netresearchgate.net

Energy Efficiency: Employing energy-efficient technologies like photocatalysis driven by sunlight or LEDs, or microwave-assisted synthesis, can substantially reduce the carbon footprint of chemical processes. nih.govopenmedicinalchemistryjournal.com Future research should aim to quantify and optimize the energy consumption of synthetic routes involving this compound.

Synergistic Experimental and Theoretical Approaches in Reactivity Studies

Combining experimental work with computational modeling provides a powerful paradigm for understanding and predicting chemical reactivity, guiding experimental design, and accelerating the discovery of new transformations. smolecule.comljmu.ac.uk For a molecule with multiple reactive sites like this compound, this synergy is particularly valuable.

Predicting Site Selectivity: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of this compound and its reaction intermediates. This allows for the prediction of which functional group (the aldehyde or one of the two non-equivalent nitro groups) is more susceptible to nucleophilic or electrophilic attack under various conditions. This theoretical insight can guide the design of catalysts and reagents to achieve desired selectivity. ljmu.ac.uk

Elucidating Reaction Mechanisms: Computational studies can map out the potential energy surfaces of reactions, identifying transition states and intermediates. unilag.edu.ng This is invaluable for understanding complex reaction mechanisms, such as those in organocatalysis or photocatalysis. For example, a combination of experimental kinetic studies (e.g., Hammett plots) and theoretical calculations has been used to elucidate the mechanism of rhodium-catalyzed decarbonylation of substituted benzaldehydes. unilag.edu.ng A similar approach could unravel the intricacies of selective reductions or condensations of this compound.